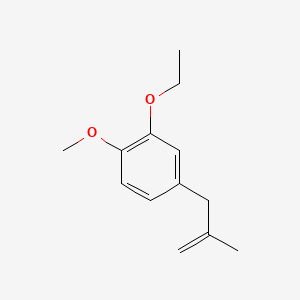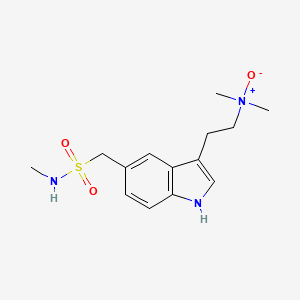
ジイソペンチルフタレート-d4
概要
説明
Diisopentyl Phthalate-d4, also known as 1,2-Benzenedicarboxylic Acid-d4 1,2-Bis (3-methylbutyl) Ester, is a deuterium-labeled phthalate ester. It is primarily used in scientific research as a stable isotope-labeled compound. The deuterium labeling makes it particularly useful in various analytical and research applications, including mass spectrometry and nuclear magnetic resonance spectroscopy .
科学的研究の応用
Diisopentyl Phthalate-d4 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Analytical Chemistry: Used as an internal standard in mass spectrometry for the quantification of phthalates in various samples.
Environmental Science: Employed in studies to trace the environmental fate and transport of phthalates.
Biological Research: Used in metabolic studies to understand the biotransformation of phthalates in living organisms.
Pharmaceutical Research: Utilized in drug development to study the pharmacokinetics and metabolism of phthalate-containing compounds
作用機序
Target of Action
Diisopentyl Phthalate-d4, a deuterium-labeled variant of Diisopentyl Phthalate , is primarily used as a plasticizer or additive in the production of polyvinyl chloride (PVC) . It is incorporated into drug molecules as a tracer for quantitation during the drug development process
Mode of Action
It is known that the incorporation of stable heavy isotopes of hydrogen (deuterium) into drug molecules can affect their pharmacokinetic and metabolic profiles .
Biochemical Pathways
It is known that phthalates, such as diisopentyl phthalate, can be metabolized and broken down into various compounds
Pharmacokinetics
The use of deuterium labeling has been noted to potentially affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
Exposure to certain phthalates has been associated with cell death in some cell lines .
Action Environment
The action, efficacy, and stability of Diisopentyl Phthalate-d4 can be influenced by various environmental factors. For instance, phthalates can migrate from plastic materials to the environment, potentially affecting biological systems
準備方法
Synthetic Routes and Reaction Conditions
Diisopentyl Phthalate-d4 is synthesized through the esterification of phthalic acid-d4 with isopentyl alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of Diisopentyl Phthalate-d4 follows a similar esterification process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous reactors and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity Diisopentyl Phthalate-d4 suitable for research applications .
化学反応の分析
Types of Reactions
Diisopentyl Phthalate-d4 undergoes various chemical reactions, including:
Oxidation: The ester groups can be oxidized to form phthalic acid derivatives.
Reduction: The ester groups can be reduced to form alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as alcohols and amines are used in substitution reactions.
Major Products Formed
Oxidation: Phthalic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various ester derivatives depending on the nucleophile used.
類似化合物との比較
Similar Compounds
Di-n-butyl Phthalate: Another phthalate ester used as a plasticizer and in analytical studies.
Diethyl Phthalate: Commonly used in personal care products and as a plasticizer.
Diisobutyl Phthalate: Used in similar applications as Diisopentyl Phthalate-d4 but without deuterium labeling.
Uniqueness
Diisopentyl Phthalate-d4 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise analytical measurements. This makes it particularly valuable in research applications where accurate quantification and tracing of phthalates are required .
特性
IUPAC Name |
bis(3-methylbutyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O4/c1-13(2)9-11-21-17(19)15-7-5-6-8-16(15)18(20)22-12-10-14(3)4/h5-8,13-14H,9-12H2,1-4H3/i5D,6D,7D,8D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JANBFCARANRIKJ-KDWZCNHSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC(=O)C1=CC=CC=C1C(=O)OCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCCC(C)C)C(=O)OCCC(C)C)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50747690 | |
| Record name | Bis(3-methylbutyl) (~2~H_4_)benzene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50747690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346597-80-5 | |
| Record name | Bis(3-methylbutyl) (~2~H_4_)benzene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50747690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[(2R)-2-(9-amino-9-oxononanoyl)oxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B585287.png)





